![molecular formula C15H18BrNO2 B2951987 (3-bromophenyl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2194845-94-6](/img/structure/B2951987.png)
(3-bromophenyl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of a compound involves understanding the reactions needed to construct the molecule. This often involves retrosynthetic analysis, where the target molecule is deconstructed into simpler precursor molecules .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The functional groups present in the molecule can give clues about its reactivity .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and stability. These properties can give clues about how the compound behaves under different conditions .Wissenschaftliche Forschungsanwendungen
Here is a comprehensive analysis of the scientific research applications of “8-(3-bromobenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane”, focusing on six unique applications:
Synthetic Methodology in Organic Chemistry
The 8-azabicyclo[3.2.1]octane scaffold is central to the family of tropane alkaloids, which are known for their wide array of biological activities. Research directed towards the stereoselective preparation of this structure has significant implications in synthetic organic chemistry .
Nematicidal Activity
Compounds derived from 8-azabicyclo[3.2.1]octane have shown nematicidal activity against root-knot nematodes, which are significant pests in agriculture. This application is crucial for developing new pesticides and protecting crops .
High Energy Density Compounds
The structure of 8-azabicyclo[3.2.1]octane compounds has been investigated for their potential as high energy density compounds (HEDCs), which are important in military, national defense, and civil applications .
Pharmacological Properties
Tropane alkaloids, which include the 8-azabicyclo[3.2.1]octane core, have potent pharmacological properties and are used as anticholinergics or stimulants due to their psychoactive effects .
Medical Applications
Tropane alkaloids find extensive applications in medicine as antidotes, anesthetics, antiemetics, motion sickness drugs, and antispasmodics, among others .
Biotechnological Research
The biogenesis, taxonomy, and cellular pathways of tropane alkaloids are subjects of biotechnological research, with implications for understanding plant metabolism and potential genetic engineering applications .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3-bromophenyl)-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO2/c1-19-14-8-12-5-6-13(9-14)17(12)15(18)10-3-2-4-11(16)7-10/h2-4,7,12-14H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODFEDCPZHRQLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2C(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-bromophenyl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-dichloro-N-{4-[(2,5-dioxoimidazolidin-1-yl)methyl]phenyl}pyridine-3-carboxamide](/img/structure/B2951905.png)
![2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2951906.png)
![2-(4-methoxyphenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2951909.png)
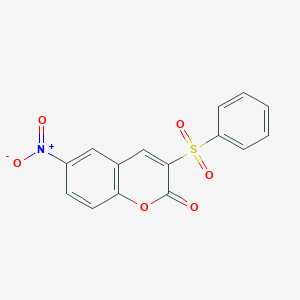
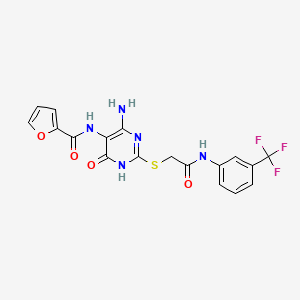

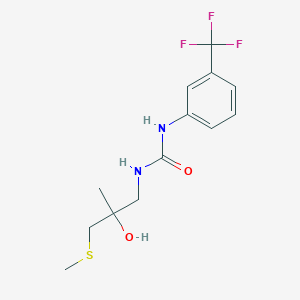
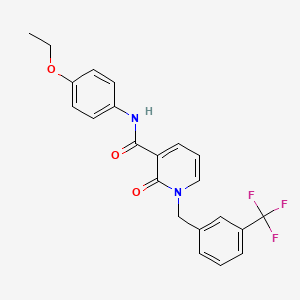
![1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone](/img/structure/B2951922.png)
![6-Ethyl-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2951923.png)
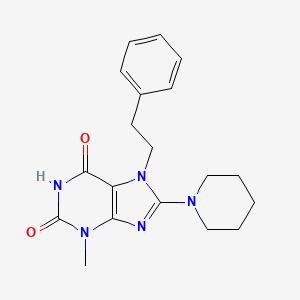
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B2951925.png)
acetonitrile](/img/structure/B2951926.png)
![Ethyl 4-(3-{[(2,4-dichlorophenyl)sulfonyl]amino}phenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2951927.png)